molecular formula C16H19NO3S B2376462 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 346632-27-7

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No. B2376462
CAS RN: 346632-27-7
M. Wt: 305.39
InChI Key: RMHAJIMSAVNKJV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide is complex, with a sulfonamide group S-linked to a benzene ring . The molecule also contains an ethyl group and a phenoxyethyl group attached to the benzene ring.

Scientific Research Applications

Anticancer Activity

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide: derivatives have been evaluated for their in vitro anticancer activity. Specifically, compounds 4a-g and 5a-g were tested against different cancer cell lines, including A549 (lung cancer), HeLa (cervical), MCF-7 (breast cancer), and Du-145 (prostate cancer). Notably, several of these compounds exhibited promising IC50 values, ranging from 1.98 to 9.12 μM . Among them, compounds 4b, 4d, 5d, and 5g demonstrated the highest potency, with IC50 values between 1.98 and 2.72 μM.

Human Neutrophil Elastase (hNE) Inhibition

Researchers have explored benzenesulfonic acid derivatives, including 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide , as competitive inhibitors of hNE. These compounds hold potential for treating Acute Respiratory Distress Syndrome (ARDS). While biological screening revealed moderate activity for compound 4f, further investigations are ongoing .

Antibacterial Properties

Given the rise of antibiotic-resistant bacteria, compounds containing benzenesulfonamide moieties are of interest. Although specific studies on the antibacterial properties of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide are scarce, its structural features suggest potential antibacterial activity .

Carbonic Anhydrase Inhibition

Sulfonamides, including benzenesulfonamide derivatives, are known carbonic anhydrase inhibitors. While direct evidence for this compound is limited, its sulfonyl moiety aligns with this class of bioactive molecules .

Herbicides and Plant Growth Regulators

Some benzenesulfonamide-containing compounds exhibit herbicidal and plant growth regulatory properties. Although specific studies on 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide are lacking, its structural similarity to other active compounds suggests potential agricultural applications .

Other Biological Targets

Sulfonyl-containing drugs, such as glibenclamide and COX-II inhibitors, have diverse biological activities. While not directly studied, 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide may interact with various targets due to its sulfonyl group .

properties

IUPAC Name

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-2-14-8-10-16(11-9-14)21(18,19)17-12-13-20-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHAJIMSAVNKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide

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